CTPS1 Inhibitory Potency of Aryl‑ vs Alkyl‑Sulfonamide Thiazole‑Acetamide Congeners
The alkyl‑sulfonamide series reported by Novak et al. achieved CTPS1 IC₅₀ values ranging from 0.18 μM (compound 27) to >10 μM for early hits [1]. In contrast, the aryl‑sulfonamide compound 922047‑28‑7 has not yet been evaluated in a directly comparable CTPS1 assay; its potency relative to the optimized alkyl series remains uncharacterized. However, the introduction of a para‑methylphenylsulfonamide group markedly increases both hydrophobicity (XLogP3 3.4 vs ~2.1 for the methylsulfonamide hit compound) and sulfonamide NH acidity (calculated pKa ~6.2 vs ~7.8), features that were critical for optimizing CTPS2 selectivity in the alkyl series [1]. Quantitative extrapolation from the alkyl series suggests that aryl‑sulfonamide congeners may exhibit CTPS1 IC₅₀ values in the low‑micromolar range, but experimental confirmation is required.
| Evidence Dimension | CTPS1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined; predicted low‑micromolar range based on class SAR |
| Comparator Or Baseline | Alkyl‑sulfonamide optimized compound 27: CTPS1 IC₅₀ = 0.18 μM; early HTS hit (methylsulfonamide): CTPS1 IC₅₀ >10 μM [1] |
| Quantified Difference | Unquantified; class-level prediction only |
| Conditions | ADP‑Glo assay, recombinant human CTPS1, 10‑min preincubation, substrate addition, ATP 100 μM, UTP 300 μM [2] |
Why This Matters
The absence of measured CTPS1 IC₅₀ data for 922047‑28‑7 represents a critical knowledge gap; procurement should be contingent on plans for immediate potency determination against this target.
- [1] Novak A, et al. J Med Chem. 2022;65:16640‑16650. View Source
- [2] PubChem BioAssay AID 1935749. Inhibition of C‑terminal FLAG‑His8‑tagged full‑length human CTPS1. https://pubchem.ncbi.nlm.nih.gov/bioassay/1935749 View Source
